molecular formula C24H24N4O4S B382422 ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

Cat. No.: B382422
M. Wt: 464.5g/mol
InChI Key: MIZZWRMIRJSRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the benzo[de]isoquinoline-1,3-dione moiety, along with the triazole and sulfanyl groups, makes it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzo[de]isoquinoline-1,3-dione moiety can be reduced to form dihydro derivatives.

    Substitution: The allyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the benzo[de]isoquinoline-1,3-dione moiety.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-ALLYL-5-{3-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]PROPYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Ethyl ({4-allyl-5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5g/mol

IUPAC Name

ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C24H24N4O4S/c1-3-13-27-19(25-26-24(27)33-15-20(29)32-4-2)12-7-14-28-22(30)17-10-5-8-16-9-6-11-18(21(16)17)23(28)31/h3,5-6,8-11H,1,4,7,12-15H2,2H3

InChI Key

MIZZWRMIRJSRRY-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NN=C(N1CC=C)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC=C)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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